molecular formula C15H16F3N3O4S B11591435 5-{1-[2-(2-hydroxyethoxy)ethyl]-2-methyl-6-(trifluoromethyl)pyridin-4(1H)-ylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

5-{1-[2-(2-hydroxyethoxy)ethyl]-2-methyl-6-(trifluoromethyl)pyridin-4(1H)-ylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B11591435
M. Wt: 391.4 g/mol
InChI Key: AVCVYQFHLRTFSI-UHFFFAOYSA-N
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Description

The compound 5-{1-[2-(2-HYDROXYETHOXY)ETHYL]-2-METHYL-6-(TRIFLUOROMETHYL)-1,4-DIHYDROPYRIDIN-4-YLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a dihydropyridine ring, a trifluoromethyl group, and a diazinane-4,6-dione moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{1-[2-(2-HYDROXYETHOXY)ETHYL]-2-METHYL-6-(TRIFLUOROMETHYL)-1,4-DIHYDROPYRIDIN-4-YLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multi-step organic reactions. The process may start with the preparation of the dihydropyridine ring, followed by the introduction of the trifluoromethyl group and the diazinane-4,6-dione moiety. Common reagents used in these reactions include aldehydes, amines, and thiols, under conditions such as reflux or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-{1-[2-(2-HYDROXYETHOXY)ETHYL]-2-METHYL-6-(TRIFLUOROMETHYL)-1,4-DIHYDROPYRIDIN-4-YLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated pyridine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like sodium azide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce fully saturated pyridine derivatives.

Scientific Research Applications

5-{1-[2-(2-HYDROXYETHOXY)ETHYL]-2-METHYL-6-(TRIFLUOROMETHYL)-1,4-DIHYDROPYRIDIN-4-YLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurodegenerative disorders.

    Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 5-{1-[2-(2-HYDROXYETHOXY)ETHYL]-2-METHYL-6-(TRIFLUOROMETHYL)-1,4-DIHYDROPYRIDIN-4-YLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological molecules, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-{1-[2-(2-HYDROXYETHOXY)ETHYL]-2-METHYL-6-(TRIFLUOROMETHYL)-1,4-DIHYDROPYRIDIN-4-YLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE: can be compared with other dihydropyridine derivatives, such as:

Uniqueness

The uniqueness of 5-{1-[2-(2-HYDROXYETHOXY)ETHYL]-2-METHYL-6-(TRIFLUOROMETHYL)-1,4-DIHYDROPYRIDIN-4-YLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE lies in its trifluoromethyl group and diazinane-4,6-dione moiety, which confer distinct chemical and biological properties. These features may enhance its stability, bioavailability, and specificity for certain molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H16F3N3O4S

Molecular Weight

391.4 g/mol

IUPAC Name

5-[1-[2-(2-hydroxyethoxy)ethyl]-2-methyl-6-(trifluoromethyl)pyridin-4-ylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C15H16F3N3O4S/c1-8-6-9(11-12(23)19-14(26)20-13(11)24)7-10(15(16,17)18)21(8)2-4-25-5-3-22/h6-7,22H,2-5H2,1H3,(H2,19,20,23,24,26)

InChI Key

AVCVYQFHLRTFSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=O)NC(=S)NC2=O)C=C(N1CCOCCO)C(F)(F)F

Origin of Product

United States

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